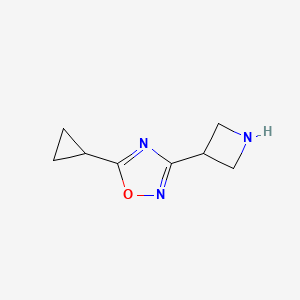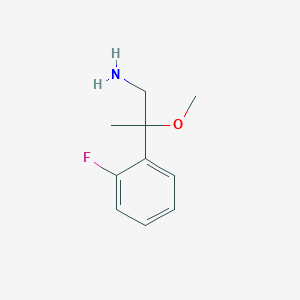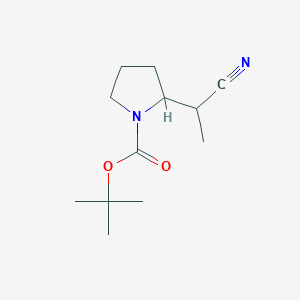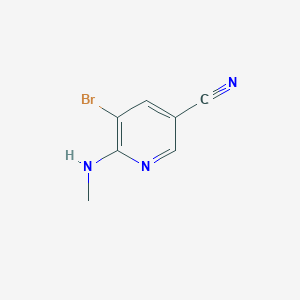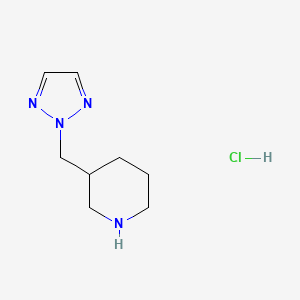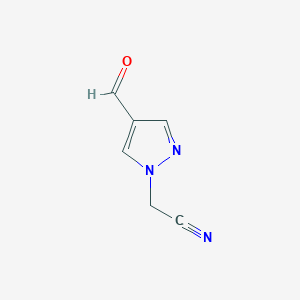
6-(Furan-3-yl)nicotinic acid
Overview
Description
6-(Furan-3-yl)nicotinic acid, also known as FNA, is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. It belongs to the class of compounds known as furan platform chemicals (FPCs), which are directly available from biomass .
Synthesis Analysis
The synthesis of furan compounds, including this compound, has been a subject of recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .Chemical Reactions Analysis
Furan platform chemicals (FPCs) can be economically synthesized from biomass . The manufacture and uses of FPCs have been discussed, including the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H7NO3) and molecular weight (189.17 g/mol).Scientific Research Applications
Synthesis and Biological Activity
Derivatives Synthesis and Antiprotozoal Activity : Research has shown that derivatives of 6-(Furan-3-yl)nicotinic acid, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have been synthesized and evaluated for antiprotozoal activity. These compounds displayed significant in vitro activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, with some derivatives curative in an in vivo mouse model for trypanosomiasis at low oral dosages, indicating potential applications in treating parasitic infections (Ismail et al., 2003).
Antimicrobial and Antioxidant Properties : The chemical modification of this compound has led to the creation of compounds with notable antimicrobial and antioxidant properties. For example, 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showed promising in vitro antimicrobial activity against various bacterial and fungal species, highlighting its utility in developing new antimicrobial agents (Patel & Shaikh, 2010).
Receptor Interaction Studies
- GPR109A Receptor Activation and Anti-Lipolytic Effect : Nicotinic acid analogs, including those related to this compound, have been investigated for their ability to activate the GPR109A receptor, which mediates the anti-lipolytic effect of nicotinic acid in adipose tissue. This receptor interaction is crucial for understanding the drug's mechanism in treating dyslipidemia and its potential role in managing metabolic diseases (Tunaru et al., 2003).
Chemical Properties and Catalysis
- Catalytic Activities and Synthesis Processes : The compound's role in catalytic systems has been explored, demonstrating its utility in synthesizing various chemical products. For instance, copper(I) complexes involving this compound derivatives have shown to be highly effective in catalyzing N-arylation reactions, offering a pathway to synthesize complex organic molecules with efficiency and selectivity (Liu et al., 2010).
Mechanism of Action
Target of Action
6-(Furan-3-yl)nicotinic acid, also known as FNA, is a heterocyclic compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and contains a furan ring attached to the third position of the pyridine ring
Mode of Action
They have been employed as medicines in a number of distinct disease areas
Biochemical Pathways
They have been used in the treatment of various diseases
Action Environment
This shift requires the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries
Future Directions
properties
IUPAC Name |
6-(furan-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDISKNONWNBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



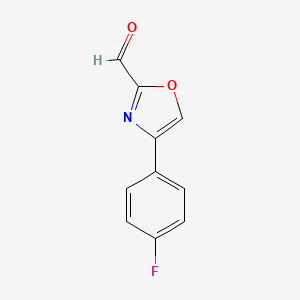
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
